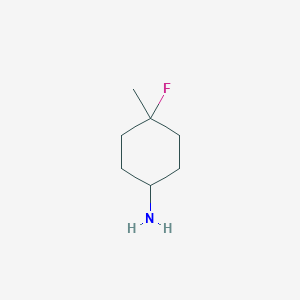![molecular formula C29H47NO3 B12314879 (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B12314879.png)
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple double bonds and hydroxyl groups, making it a subject of interest in organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide involves multiple steps, typically starting with the preparation of the docosahexaenoic acid (DHA) backbone. The hydroxyl groups are introduced through selective oxidation reactions, and the final amide formation is achieved using coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide is used as a model compound to study the behavior of polyunsaturated fatty acids and their derivatives .
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane structure due to its amphiphilic nature .
Medicine
In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties .
Industry
In the industrial sector, this compound is explored for its use in the formulation of specialized lubricants and coatings .
Wirkmechanismus
The mechanism of action of (4Z,7Z,10Z,13,16,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide involves its interaction with cellular membranes and signaling pathways. The hydroxyl groups and double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z,7Z,10Z,13Z,16Z,19Z)-2,3-dihydroxypropyl docosa-4,7,10,13,16,19-hexaenoate
- (4Z,7Z,10Z,13Z,16Z,19Z)-ethyl docosa-4,7,10,13,16,19-hexaenoate
- Monodocosahexaenoin
Uniqueness
Compared to similar compounds, (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide stands out due to its specific amide linkage and the presence of multiple hydroxyl groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C29H47NO3 |
|---|---|
Molekulargewicht |
457.7 g/mol |
IUPAC-Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C29H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(33)30-25-22-21-23-28(26-31)27-32/h3-4,6-7,9-10,12-13,15-16,18-19,28,31-32H,2,5,8,11,14,17,20-27H2,1H3,(H,30,33)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
InChI-Schlüssel |
NCBPLNBLFBFOGA-KUBAVDMBSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCCCC(CO)CO |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCCCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


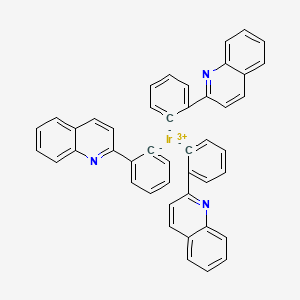
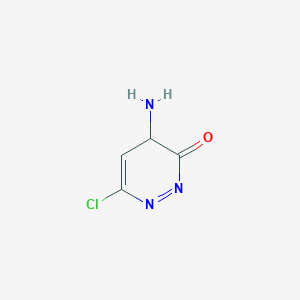

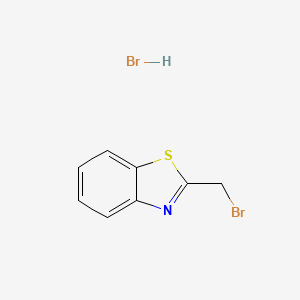
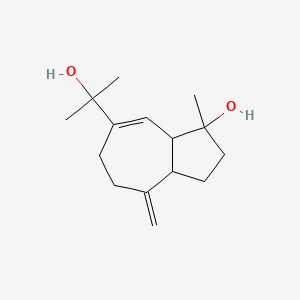
![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)

![2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)

![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)


![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)
